molecular formula C13H21NO4 B170621 3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate CAS No. 179236-78-3

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate

Cat. No. B170621
M. Wt: 255.31 g/mol
InChI Key: SESCEXYKMJZFEE-UHFFFAOYSA-N
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Patent
US08895602B1

Procedure details

The tert-butyl 6-ethoxycarbonyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exo-isomer (613 mg, 2.40 mmol) prepared in Example 2 was dissolved in 6 mL of ethanol and 2N NaOH (2.40 mL, 4.80 mmol) was added dropwsie at 0° C. After stirring at room temperature for 3 hours, the completion of the reaction was confirmed by TLC (hexane:ethyl acetate=6:1). After the reaction was completed, the reaction mixture was concentrated under reduced pressure and then extracted by adding methylene chloride and water. After removing the organic layer containing byproducts, the aqueous layer was acidified with 1N HCl and extracted with methylene chloride. The organic layer was dried with anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain 527 mg (96.5%) of the target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Yield
96.5%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH:11]2[CH:7]1[CH2:8][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:10]2)=[O:5])C.[OH-].[Na+].CCCCCC.C(OCC)(=O)C>C(O)C>[C:15]([O:14][C:12]([N:9]1[CH2:8][CH:7]2[CH:11]([CH:6]2[C:4]([OH:5])=[O:3])[CH2:10]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C2CN(CC12)C(=O)OC(C)(C)C
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Example 2
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
by adding methylene chloride and water
CUSTOM
Type
CUSTOM
Details
After removing the organic layer
ADDITION
Type
ADDITION
Details
containing byproducts
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2C(C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 527 mg
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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